![molecular formula C18H19N5O5 B15172487 2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide](/img/structure/B15172487.png)
2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide is a complex organic compound with a unique structure that combines a purine derivative with a phenoxy group and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide typically involves multiple steps. The process begins with the preparation of the purine derivative, followed by the introduction of the phenoxy group and the acetamide moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Purine Derivative Synthesis: The purine derivative is synthesized through a series of reactions involving the introduction of the tetratritiopropyl group. This step often requires the use of protecting groups to prevent unwanted side reactions.
Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction, where the purine derivative reacts with a phenol derivative under basic conditions.
Acetamide Moiety Addition: The final step involves the reaction of the intermediate compound with an acetamide derivative, typically under acidic or basic conditions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide: Similar in structure but with different substituents.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: Shares a similar acetamide moiety but differs in the purine and phenoxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H19N5O5 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C18H19N5O5/c1-2-8-23-17(26)14-16(22-18(23)27)21-15(20-14)11-3-5-12(6-4-11)28-10-13(25)19-7-9-24/h3-6,24H,2,7-10H2,1H3,(H,19,25)/i1T2,2T2 |
Clé InChI |
ZFEVFLXJQFLSRF-WQUPFYEISA-N |
SMILES isomérique |
[3H]C([3H])C([3H])([3H])CN1C(=O)C2=NC(=NC2=NC1=O)C3=CC=C(C=C3)OCC(=O)NCCO |
SMILES canonique |
CCCN1C(=O)C2=NC(=NC2=NC1=O)C3=CC=C(C=C3)OCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


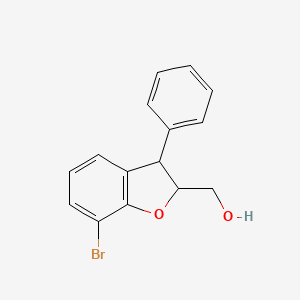
![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)
![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
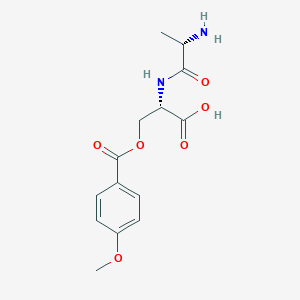
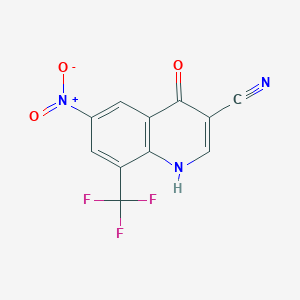
![4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B15172463.png)
![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172464.png)
![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
![4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B15172468.png)
![(2R)-2-[(diphenylacetyl)amino]-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamide](/img/structure/B15172476.png)
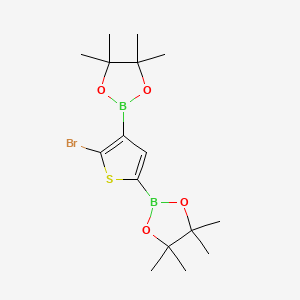
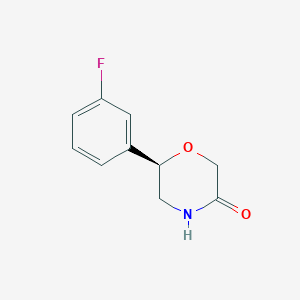
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)-](/img/structure/B15172481.png)
